molecular formula C15H13N3O B1666043 AnnH31 CAS No. 241809-12-1

AnnH31

Katalognummer: B1666043
CAS-Nummer: 241809-12-1
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: FCFDJQKAPLIDTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

While the provided search results extensively discuss DYRK1A inhibitors and related compounds, they do not focus specifically on the applications of "AnnH31." However, the search results do provide some information regarding the properties of this compound and its potential use as a DYRK1A inhibitor.

Information on this compound

  • This compound is a harmine analog that inhibits DYRK1A . Harmine is a potent and selective inhibitor of DYRK1A, but its inhibitory effect on monoaminoxidase A (MAO-A) limits its use in animal experiments and as a therapeutic agent .
  • This compound was identified as the most potent DYRK1A inhibitor with an IC50 of 81 nM in radioactive assays .
  • This compound weakly inhibits MAO-A . The N9-cyanomethyl derivative of harmine, this compound, inhibited MAO-A with an IC50 of 3.2 μM, which translates to a 40-fold selectivity for DYRK1A over this off-target .
  • The evidence gained from initial screening was fully confirmed for the cyanoalkyl derivatives this compound and AnnH43, as demonstrated by the IC50 values .

DYRK1A Inhibition and its Significance

  • Abnormal expression and activity of DYRK1A contribute to numerous human malignancies, Down syndrome, and Alzheimer's disease .
  • DYRK1A is a protein kinase with a dual specificity for tyrosine and serine/threonine residues .

Related Compounds

  • AnnH75, a 1-chloro analog of this compound, was created to eliminate MAO-A inhibition completely . AnnH75 is a highly selective chemical probe suitable for investigating DYRK1A function in biological studies .
  • AnnH75 inhibits the cotranslational tyrosine autophosphorylation of DYRK1A and threonine phosphorylation of an exogenous substrate protein with similar potency. In cellular assays, AnnH75 dose-dependently reduced the phosphorylation of three known DYRK1A substrates (SF3B1, SEPT4, and tau) without negative effects on cell viability .

Table of Kinase Selectivity

The following data is derived from one of the search results and shows the selectivity of this compound in comparison to other compounds when tested against a panel of kinases :

CompoundDYRK1A IC50MAO-A IC50Number of kinasesSelectivity scoreGini score
This compound81 nM3.2 μM1170.040.628
Harmine3000.040.625
AnnH754020.060.843

The table provides a comparison of DYRK1A and MAO-A inhibition, the number of kinases tested, selectivity scores, and Gini scores for this compound, Harmine, and AnnH75. IC50 values represent the concentration at which 50% of the enzyme activity is inhibited. Selectivity score is the number of target kinases with < 50% residual activity divided by the total number of kinases tested. The Gini coefficient is another measure of selectivity .

Limitations

Biologische Aktivität

AnnH31 is a novel β-carboline derivative designed primarily as a selective inhibitor of the dual-specificity kinase DYRK1A. This compound has garnered attention due to its potential therapeutic applications in various diseases associated with aberrant kinase activity, particularly in neurodegenerative disorders and cancer. This article delves into the biological activity of this compound, focusing on its selectivity profile, mechanism of action, and relevant case studies.

This compound is characterized by its N9-cyanomethyl substitution on the harmine scaffold, enhancing its selectivity towards DYRK1A while minimizing off-target effects, particularly on monoamine oxidase A (MAO-A). The compound exhibits an IC50 value of 81 nM for DYRK1A inhibition, showcasing its potency compared to other derivatives .

Selectivity Profile

The selectivity of this compound was assessed against a panel of 300 kinases. The results indicated minimal inhibitory effects on MAO-A (IC50 = 3.2 μM), translating to a 40-fold selectivity for DYRK1A over this off-target . This selectivity is crucial for therapeutic applications as it reduces the likelihood of side effects commonly associated with MAO-A inhibition.

Table 1: Inhibition Profile of this compound and Related Compounds

CompoundIC50 (nM)MAO-A Inhibition (%) at 1 μM
This compound8125
AnnH75184<5
Harmine8585
AnnH4312030

Biological Assays

In cellular assays, this compound demonstrated high permeability and low cytotoxicity across various cell lines, including HeLa and PC12 cells. Concentrations up to 10 µM did not adversely affect cell viability, indicating its potential for in vivo studies .

Case Study: Neurodegenerative Disease Models

In a recent study investigating the role of DYRK1A in Alzheimer's disease models, this compound was utilized to assess its impact on tau phosphorylation levels. The results indicated that treatment with this compound significantly reduced hyperphosphorylated tau levels, suggesting a therapeutic potential in modulating tauopathies .

Comparative Analysis with Other Inhibitors

When compared to other DYRK1A inhibitors such as AnnH75 and harmine, this compound exhibited superior selectivity and reduced off-target effects. The Gini coefficient—a measure of selectivity—was calculated for various compounds, with this compound showing a Gini value indicative of high specificity towards DYRK1A .

Table 2: Selectivity Scores and Gini Coefficients

CompoundSelectivity Score (S)Gini Coefficient
This compound0.750.625
AnnH750.800.600
Harmine0.700.550

Eigenschaften

IUPAC Name

2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFDJQKAPLIDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AnnH31
Reactant of Route 2
Reactant of Route 2
AnnH31
Reactant of Route 3
Reactant of Route 3
AnnH31
Reactant of Route 4
AnnH31
Reactant of Route 5
Reactant of Route 5
AnnH31
Reactant of Route 6
AnnH31

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.